2-Methylpyridine;1,1,2,2-tetraphenylethane-1,2-diol
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Overview
Description
2-Methylpyridine;1,1,2,2-tetraphenylethane-1,2-diol is a compound that combines the structural features of both 2-methylpyridine and 1,1,2,2-tetraphenylethane-1,2-diol
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetraphenylethane-1,2-diol can be synthesized through the photoreduction of benzophenone in the presence of isopropanol and a trace amount of acetic acid. The reaction is typically carried out under UV light, leading to the formation of the desired diol with high yield .
Industrial Production Methods
The industrial production of 1,1,2,2-tetraphenylethane-1,2-diol involves similar photoreduction processes, often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetraphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or quinones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or quinones, while reduction results in alcohols .
Scientific Research Applications
1,1,2,2-Tetraphenylethane-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,1,2,2-tetraphenylethane-1,2-diol exerts its effects involves its ability to form stable complexes with various molecules. This property is utilized in its applications as a host molecule in inclusion complexes, where it can encapsulate guest molecules and alter their chemical behavior . The molecular targets and pathways involved depend on the specific application and the nature of the guest molecules .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetraphenylethylene: Similar in structure but lacks the hydroxyl groups present in 1,1,2,2-tetraphenylethane-1,2-diol.
Benzopinacol: Another related compound with similar photochemical properties.
Uniqueness
1,1,2,2-Tetraphenylethane-1,2-diol is unique due to its ability to form stable inclusion complexes and its versatile reactivity in various chemical reactions. Its structural features allow for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
787621-11-8 |
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Molecular Formula |
C38H36N2O2 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
2-methylpyridine;1,1,2,2-tetraphenylethane-1,2-diol |
InChI |
InChI=1S/C26H22O2.2C6H7N/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2*1-6-4-2-3-5-7-6/h1-20,27-28H;2*2-5H,1H3 |
InChI Key |
GQVGRWBUSDUIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=N1.CC1=CC=CC=N1.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origin of Product |
United States |
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